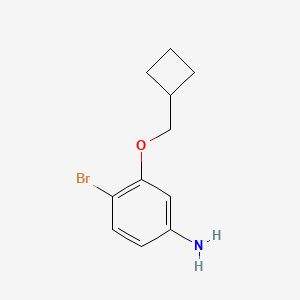

4-Bromo-3-(cyclobutylmethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

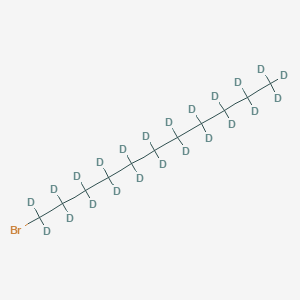

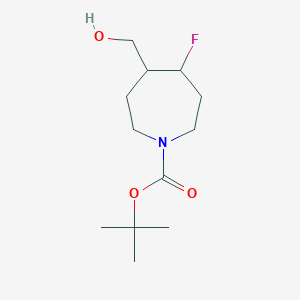

4-Bromo-3-(cyclobutylmethoxy)aniline is a compound with the molecular formula C11H14BrNO. It is not intended for human or veterinary use and is used only for research .

Synthesis Analysis

The synthesis of anilines, such as 4-Bromo-3-(cyclobutylmethoxy)aniline, often involves reactions of electrophilic bromination of aniline containing various ortho, meta, and para substituents in the aromatic ring . The optimal conditions for synthesis of mono-, di-, tri-, and tetrabromo derivatives of aniline have been studied .Applications De Recherche Scientifique

Structural Analysis and Crystallography

The crystal structures of various halogenated anilines, including bromo-substituted compounds, have been studied to understand their molecular interactions, stacking arrangements, and potential for forming two-dimensional sheets. These structural insights are vital for designing materials with specific properties, including those related to electronic and photonic applications (Ojala et al., 2001).

Synthesis of Functionalized Quinolines

Research has demonstrated efficient methodologies for synthesizing functionalized quinolines, which are crucial frameworks in many pharmaceuticals and materials science. By employing halogen/metal exchange reactions, researchers have developed routes to introduce functional groups, showcasing the versatility of halogenated anilines in organic synthesis (Marull & Schlosser, 2003).

Transition Metal-Free Synthesis

A transition metal-free method has been reported for synthesizing meta-substituted bromo and trifluoromethylanilines, highlighting the potential of bromo-substituted anilines in sustainable chemistry. This approach allows for the creation of anilines with challenging substitution patterns, emphasizing the importance of bromo-substituted anilines in accessing diverse molecular architectures (Staudt, Cetin, & Bunch, 2022).

Vibrational Analysis and Nonlinear Optical Materials

Vibrational studies of halogenated anilines, including bromo-substituted derivatives, have provided insights into the electronic effects of substituents on molecular structures. These studies are crucial for the development of materials with potential applications in nonlinear optics (NLO), as understanding the vibrational characteristics can lead to the design of compounds with desirable optical properties (Revathi et al., 2017).

Organic Electronics and Photophysics

Research into substituted anilines, including those with bromo groups, has contributed to the understanding of molecular interactions, crystal packing, and electronic properties. These findings are instrumental in the design and development of organic electronic devices and materials with specific photophysical properties, highlighting the application of bromo-substituted anilines in advanced technological applications (Ito et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-3-(cyclobutylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWHGDBNEIKLGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(cyclobutylmethoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)

![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)

![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)